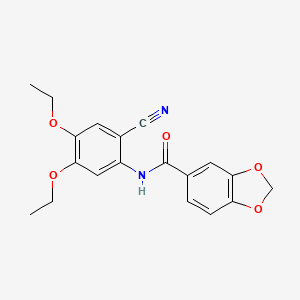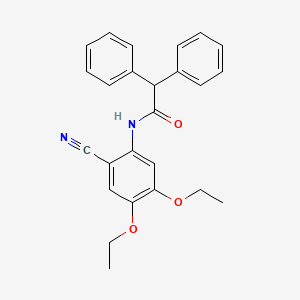
N-(2-cyano-4,5-diethoxyphenyl)-1,3-benzodioxole-5-carboxamide
Vue d'ensemble
Description
N-(2-cyano-4,5-diethoxyphenyl)-1,3-benzodioxole-5-carboxamide, also known as CTDP-1, is a chemical compound that has been studied for its potential therapeutic applications. CTDP-1 belongs to the class of benzodioxole derivatives and has been found to have various biological effects, including anti-inflammatory and anti-tumor properties.
Mécanisme D'action
The mechanism of action of N-(2-cyano-4,5-diethoxyphenyl)-1,3-benzodioxole-5-carboxamide involves its interaction with various molecular targets in the cell. This compound has been found to inhibit the activity of COX-2, which is involved in the production of prostaglandins, a group of molecules that play a role in inflammation. This compound also inhibits the activity of the enzyme topoisomerase II, which is involved in DNA replication and repair. By inhibiting these enzymes, this compound can disrupt the normal functioning of cancer cells and reduce inflammation.
Biochemical and Physiological Effects:
This compound has been found to have various biochemical and physiological effects. In addition to its anti-inflammatory and anti-tumor properties, this compound has been found to inhibit the formation of blood vessels, a process known as angiogenesis. Angiogenesis plays a role in the growth and spread of cancer cells, making this compound a potential candidate for cancer therapy. This compound has also been found to have antioxidant properties, which can protect cells from oxidative damage.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of N-(2-cyano-4,5-diethoxyphenyl)-1,3-benzodioxole-5-carboxamide for lab experiments is that it has been found to have low toxicity, making it a safer alternative to other compounds that have been studied for their anti-inflammatory and anti-tumor properties. However, one limitation of this compound is that it is not water-soluble, which can make it difficult to administer in some experimental settings.
Orientations Futures
There are several future directions for research on N-(2-cyano-4,5-diethoxyphenyl)-1,3-benzodioxole-5-carboxamide. One area of research is to further investigate the anti-inflammatory and anti-tumor properties of this compound and its potential use in cancer therapy. Another area of research is to explore the mechanism of action of this compound and its interaction with other molecular targets in the cell. Additionally, future research could focus on developing more water-soluble derivatives of this compound to improve its administration in experimental settings. Overall, this compound shows promise as a potential therapeutic agent for various diseases, and further research is needed to fully understand its biological effects and potential applications.
Applications De Recherche Scientifique
N-(2-cyano-4,5-diethoxyphenyl)-1,3-benzodioxole-5-carboxamide has been studied for its potential therapeutic applications, including its anti-inflammatory and anti-tumor properties. In a study published in the Journal of Medicinal Chemistry, this compound was found to inhibit the activity of the enzyme cyclooxygenase-2 (COX-2), which is involved in the inflammatory response. This compound was also found to inhibit the growth of cancer cells in vitro and in vivo, making it a potential candidate for cancer therapy.
Propriétés
IUPAC Name |
N-(2-cyano-4,5-diethoxyphenyl)-1,3-benzodioxole-5-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18N2O5/c1-3-23-17-8-13(10-20)14(9-18(17)24-4-2)21-19(22)12-5-6-15-16(7-12)26-11-25-15/h5-9H,3-4,11H2,1-2H3,(H,21,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RUCKFNOOSAJCOS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C=C(C(=C1)C#N)NC(=O)C2=CC3=C(C=C2)OCO3)OCC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18N2O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
354.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![6-methyl-3-(4-pyridinyl)[1,2,4]triazolo[3,4-a]phthalazine](/img/structure/B3612149.png)

![N-[4-(2-amino-2-oxoethoxy)phenyl]-2-chloro-5-(4H-1,2,4-triazol-4-yl)benzamide](/img/structure/B3612161.png)
![3-[4-(phenylsulfonyl)benzyl]-1,2,3-benzotriazin-4(3H)-one](/img/structure/B3612172.png)
![dimethyl 5-{2-[(4,6-dimethyl-2-pyrimidinyl)amino]-5-oxo-4,5-dihydro-1H-imidazol-1-yl}isophthalate](/img/structure/B3612185.png)
![3-amino-N-(6-cyano-1,3-benzodioxol-5-yl)-4-(methoxymethyl)-6-methylthieno[2,3-b]pyridine-2-carboxamide](/img/structure/B3612200.png)
![2-[(5,7-dimethyl[1,2,4]triazolo[1,5-a]pyrimidin-2-yl)thio]-N-[2-(trifluoromethyl)phenyl]acetamide](/img/structure/B3612201.png)
![8-chloro-7,9-dimethyl-3-(4-nitrophenyl)pyrido[3',2':4,5]thieno[3,2-d][1,2,3]triazin-4(3H)-one](/img/structure/B3612206.png)
![N-(4-chlorobenzyl)-2-[(5-chloro-3-cyano-4,6-dimethylpyridin-2-yl)thio]acetamide](/img/structure/B3612213.png)

![3-{[(3,4-diethoxyphenyl)acetyl]amino}-N-phenyl-1-benzofuran-2-carboxamide](/img/structure/B3612223.png)
![2-[(3-methoxyphenyl)amino]-N-[3-(trifluoromethyl)phenyl]nicotinamide](/img/structure/B3612230.png)
![7-biphenyl-4-yl-1-methyl-6-phenyl[1,3]oxazolo[2,3-f]purine-2,4(1H,3H)-dione](/img/structure/B3612234.png)
![N-{3-[(3-cyano-4,6-dimethylpyridin-2-yl)oxy]phenyl}-4-methylbenzenesulfonamide](/img/structure/B3612237.png)